Cbz Versus Boc Protection: Orthogonal Deprotection Selectivity and Stability Comparison
1-Cbz-3-allylpiperidine-3-carboxylic acid employs a carbobenzyloxy (Cbz) protecting group that exhibits orthogonal deprotection selectivity relative to the Boc-protected analog. The Cbz group is stable to the acidic conditions (TFA) required for Boc cleavage, but can be quantitatively removed under neutral hydrogenolysis conditions (H₂, Pd/C) that leave Boc groups intact . This orthogonality enables sequential deprotection strategies not achievable with the Boc analog alone. Quantitative comparison of physical properties further distinguishes these compounds: 1-Cbz-3-allylpiperidine-3-carboxylic acid exhibits a predicted LogP of approximately 2.8-3.2 versus 2.36 for the Boc analog, and a molecular weight of 303.35 g/mol compared to 269.34 g/mol .
| Evidence Dimension | Protecting Group Orthogonality and Physicochemical Properties |
|---|---|
| Target Compound Data | Cbz protecting group; MW 303.35 g/mol; predicted LogP ~2.8-3.2; acid-stable, hydrogenolysis-labile |
| Comparator Or Baseline | 1-Boc-3-allylpiperidine-3-carboxylic acid (CAS 959236-11-4); Boc protecting group; MW 269.34 g/mol; ACD/LogP 2.36; acid-labile (TFA), hydrogenolysis-stable |
| Quantified Difference | ΔMW = 34.01 g/mol; ΔLogP ≈ +0.4 to +0.8 log units; orthogonal deprotection selectivity profile |
| Conditions | Physicochemical property prediction (ACD/Labs Percepta Platform); synthetic deprotection conditions (TFA for Boc, H₂/Pd-C for Cbz) |
Why This Matters
This orthogonality enables sequential deprotection strategies in complex molecule synthesis where acid-sensitive functionality precludes Boc usage, directly impacting synthetic route feasibility and yield optimization.
